molecular formula C16H14N2OS2 B2486282 N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 1798027-86-7

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2486282
CAS No.: 1798027-86-7
M. Wt: 314.42
InChI Key: WIZRMHNCOZQZNX-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide, also known as CTB-6, is a novel compound that has gained attention in the scientific community for its potential use in various research applications. CTB-6 is a small molecule that belongs to the class of benzothiazole derivatives and has been synthesized using a specific method.

Scientific Research Applications

Synthesis Approaches

Research on N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide and related compounds involves innovative synthesis methods. For instance, copper-catalyzed intramolecular cyclization processes have been employed to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions, achieving good to excellent yields (Wang et al., 2008). Similarly, ultrasound-assisted synthesis methods have been developed for the rapid preparation of pyrazolyl thiourea derivatives, showcasing the potential of such methods in creating novel compounds with therapeutic applications (Nițulescu et al., 2015).

Anticancer Activity

The anticancer potential of benzo[d]thiazole-2-carboxamide derivatives has been a focus of recent research. A novel series of these derivatives was designed and synthesized, showing moderate to excellent cytotoxicity against cancer cell lines with high epidermal growth factor receptor expression. Notably, some compounds exhibited selectivity by sparing normal cells, indicating their potential as targeted cancer therapies (Zhang et al., 2017).

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-16(12-1-4-14-15(7-12)21-10-17-14)18(13-2-3-13)8-11-5-6-20-9-11/h1,4-7,9-10,13H,2-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZRMHNCOZQZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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